2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol
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Overview
Description
2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce groups like nitro, amino, or alkyl groups onto the aromatic rings .
Scientific Research Applications
2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorophenyl and methoxyphenol groups contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-[4-(4-chlorophenyl)-5-(methyl)-1H-pyrazol-3-yl]-5-methoxyphenol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol: Substitutes a bromine atom for the chlorine atom, potentially altering its chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in 2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol is a key feature that distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H12ClF3N2O2 |
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Molecular Weight |
368.7 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol |
InChI |
InChI=1S/C17H12ClF3N2O2/c1-25-11-6-7-12(13(24)8-11)15-14(9-2-4-10(18)5-3-9)16(23-22-15)17(19,20)21/h2-8,24H,1H3,(H,22,23) |
InChI Key |
HQIGUEZJTGGOOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)Cl)C(F)(F)F)O |
Origin of Product |
United States |
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